molecular formula C18H16N2 B8592450 N~1~-([1,1'-Biphenyl]-2-yl)benzene-1,2-diamine CAS No. 101908-73-0

N~1~-([1,1'-Biphenyl]-2-yl)benzene-1,2-diamine

Cat. No. B8592450
M. Wt: 260.3 g/mol
InChI Key: XVOKRPINHSZVMW-UHFFFAOYSA-N
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Patent
US08367223B2

Procedure details

N-(2-nitrophenyl)biphenyl-2-amine (19.69 g, 67.8 mmol), 10% palladium on carbon (0.29 g, 0.27 mmol), and 150 mL of ethanol was added to a Parr hydrogenator bottle. The mixture was hydrogenated on a Parr hydrogenator until no more hydrogen was taken up by the solution. The solution was filtered through Celite to remove the catalyst, Celite was washed with dichloromethane, the filtrate was evaporated to yield a brown oil, 14.8 g (84%). The product was used for the next step without further purification.
Name
N-(2-nitrophenyl)biphenyl-2-amine
Quantity
19.69 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[C:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:13][CH:14]=[CH:15][CH:16]=1)([O-])=O.[H][H]>[Pd].C(O)C>[C:12]1([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[NH:10][C:5]1[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
N-(2-nitrophenyl)biphenyl-2-amine
Quantity
19.69 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC=1C(=CC=CC1)C1=CC=CC=C1
Name
Quantity
0.29 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst, Celite
WASH
Type
WASH
Details
was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil, 14.8 g (84%)
CUSTOM
Type
CUSTOM
Details
The product was used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
C1(=C(C=CC=C1)NC=1C(=CC=CC1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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